molecular formula C22H17N5O3 B2716502 N-[(furan-2-yl)methyl]-3-(4-methylphenyl)-5-oxo-4H,5H-[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide CAS No. 1031594-69-0

N-[(furan-2-yl)methyl]-3-(4-methylphenyl)-5-oxo-4H,5H-[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide

Cat. No.: B2716502
CAS No.: 1031594-69-0
M. Wt: 399.41
InChI Key:
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Description

N-[(furan-2-yl)methyl]-3-(4-methylphenyl)-5-oxo-4H,5H-[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide is a useful research compound. Its molecular formula is C22H17N5O3 and its molecular weight is 399.41. The purity is usually 95%.
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Scientific Research Applications

Antimicrobial and Antifungal Activities

Research into the compound N-(2-furylmethyl)-3-(4-methylphenyl)-5-oxo-4,5-dihydro[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide and its related chemical structures has shown promising applications in antimicrobial and antifungal treatments. A study by Pokhodylo et al. (2021) synthesized a series of triazole and quinazoline derivatives, including those structurally related to the compound , demonstrating moderate to good antimicrobial activities against various bacterial and fungal strains such as Staphylococcus aureus and Candida albicans. These compounds exhibited selective action with minimal impact on human cell viability, highlighting their potential as targeted antimicrobial agents (Pokhodylo, Manko, Finiuk, Klyuchivska, Matiychuk, Obushak, Stoika, 2021).

Antineurotic and Erectile Dysfunction Treatment

Another study focused on the synthesis and biological activity prediction of triazoloquinazoline derivatives, identifying compounds with potential antineurotic activity. These findings suggest applications in treating male reproductive and erectile dysfunctions. The compounds were predicted to be slightly toxic or practically nontoxic, making them promising candidates for further development as therapeutic agents (Danylchenko, Drushlyak, Kovalenko, 2016).

Anticancer Activity

Research into 1,2,4-triazoloquinoline derivatives has also uncovered potential anticancer activities. A study by Reddy et al. (2015) designed and synthesized a series of these derivatives, finding significant cytotoxicity against human neuroblastoma and colon carcinoma cell lines. This research indicates the compound's structural framework could be beneficial in developing new anticancer agents, offering insights into their mechanism of action and therapeutic potential (Reddy, G. Reddy, S. Reddy, Sudharsan Reddy, Pathak, 2015).

Mechanism of Action

The mode of action of such compounds typically involves binding to their target proteins, which can lead to changes in the protein’s function and ultimately affect various biochemical pathways. The specific effects would depend on the nature of the target protein and how the compound’s binding affects its function .

Pharmacokinetics, or how the compound is absorbed, distributed, metabolized, and excreted in the body, would also play a crucial role in its bioavailability and overall effects. Factors such as the compound’s solubility, stability, and ability to cross cell membranes can all influence its pharmacokinetic properties .

The compound’s effects at the molecular and cellular level would depend on its specific targets and mode of action. It could potentially affect cell signaling, enzyme activity, gene expression, or other cellular processes .

Finally, environmental factors such as pH, temperature, and the presence of other molecules could influence the compound’s stability, its interactions with its targets, and its overall efficacy .

Properties

IUPAC Name

N-(furan-2-ylmethyl)-3-(4-methylphenyl)-5-oxo-1H-triazolo[1,5-a]quinazoline-8-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17N5O3/c1-13-4-6-14(7-5-13)19-20-24-22(29)17-9-8-15(11-18(17)27(20)26-25-19)21(28)23-12-16-3-2-10-30-16/h2-11,26H,12H2,1H3,(H,23,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJJDDEVBZYQJAU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NNN3C2=NC(=O)C4=C3C=C(C=C4)C(=O)NCC5=CC=CO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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